molecular formula C17H27N3O2 B2868923 tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate CAS No. 1289386-20-4

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate

Cat. No.: B2868923
CAS No.: 1289386-20-4
M. Wt: 305.422
InChI Key: OQBKQIPWYLIFHE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a pyridin-2-yl ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of bases like potassium carbonate and solvents such as ethyl acetate and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the creation of specialized compounds with specific functions .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate .

Uniqueness

What sets tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate apart is its unique combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the tert-butyl and pyridin-2-yl ethylamino groups allows for versatile chemical modifications and interactions with biological targets.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis, a potential therapeutic agent in medicine, and a useful compound in industrial applications. Further research into its properties and applications will likely uncover even more uses for this versatile compound.

Properties

IUPAC Name

tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBKQIPWYLIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using General Procedure B: Reaction of 1-Pyridin-2-yl-ethylamine and 1-Boc-4-piperidone with NaBH(OAc)3 in CH2Cl2 gave 4-(1-Pyridin-2-yl-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil.
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